molecular formula C12H10ClNO B8627964 3-Allyl-1-chloroisoquinolin-4-ol

3-Allyl-1-chloroisoquinolin-4-ol

Cat. No.: B8627964
M. Wt: 219.66 g/mol
InChI Key: MQRZWJXMWANRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-1-chloroisoquinolin-4-ol is a synthetic small molecule based on the isoquinoline scaffold, a structure recognized as a privileged framework in medicinal chemistry and drug discovery . The isoquinoline core is an inextricable template for designing novel bioactive molecules and is found in numerous natural alkaloids . This compound features strategic substitutions at key positions, making it a valuable intermediate for exploring structure-activity relationships (SAR) and developing new therapeutic agents. The core isoquinoline structure is associated with a broad spectrum of pharmacological activities, as documented in scientific literature. These include potential anticancer, antioxidant, anti-inflammatory, antifungal, and antimicrobial properties . The presence of substituents at the C-1, C-3, and C-4 positions is a common strategy to modulate the biological activity and physicochemical properties of these molecules . Researchers can utilize this compound as a key building block in transition metal-mediated cascade reactions, organocatalytic syntheses, and other modern methodologies to construct more complex N-heterocyclic ring systems . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

1-chloro-3-prop-2-enylisoquinolin-4-ol

InChI

InChI=1S/C12H10ClNO/c1-2-5-10-11(15)8-6-3-4-7-9(8)12(13)14-10/h2-4,6-7,15H,1,5H2

InChI Key

MQRZWJXMWANRDM-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C2=CC=CC=C2C(=N1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-[(7-Chloroquinolin-4-yl)amino]propan-1-ol

  • Molecular Formula: C₁₂H₁₃ClN₂O (vs. C₁₂H₁₀ClNO for 3-Allyl-1-chloroisoquinolin-4-ol).
  • Key Differences: Backbone: The quinoline core in 3-[(7-chloroquinolin-4-yl)amino]propan-1-ol differs from the isoquinoline system in the target compound, altering aromatic ring connectivity and electronic distribution. Substituents: The amino-propanol side chain in the former contrasts with the allyl group in the latter, impacting hydrogen-bonding capacity and steric bulk. Biological Activity: 3-[(7-Chloroquinolin-4-yl)amino]propan-1-ol has been studied for antimalarial and antiviral properties due to its structural resemblance to chloroquine . In contrast, the allyl and hydroxyl groups in this compound may target different enzymes or receptors.

N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide Derivatives

  • Synthesis: These derivatives (e.g., compounds 38–40) are prepared via acyl chloride intermediates using thionyl chloride, followed by coupling with amines .

General Trends in Chlorinated Heterocycles

  • Electronic Effects: Chlorine at position 1 in isoquinoline derivatives (as in the target compound) may deactivate the ring toward electrophilic substitution compared to unchlorinated analogs.
  • Bioactivity: Chlorine substituents often enhance metabolic stability and binding affinity in drug candidates, as seen in both this compound and 3-[(7-chloroquinolin-4-yl)amino]propan-1-ol .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight Potential Applications
This compound Isoquinoline 1-Cl, 3-allyl, 4-OH 219.67 g/mol Enzyme inhibition, antimicrobials
3-[(7-Chloroquinolin-4-yl)amino]propan-1-ol Quinoline 7-Cl, 4-NH-(CH₂)₃-OH 236.70 g/mol Antimalarial, antiviral
N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide 1,4-Dihydroquinoline 3-aryl-carboxamide, 1-pentyl ~300–350 g/mol Not specified (likely medicinal)

Research Implications and Gaps

  • Synthetic Challenges: The allyl group in this compound may require specialized alkylation or coupling techniques, distinct from the acyl chloride-mediated routes used for carboxamide derivatives .
  • Activity Predictions: While 3-[(7-chloroquinolin-4-yl)amino]propan-1-ol exhibits antimalarial activity, the target compound’s hydroxyl and allyl groups could favor interactions with bacterial targets or kinases. Experimental validation is needed.
  • Data Limitations: Absence of reported physicochemical and biological data for this compound restricts direct comparisons. Further studies should prioritize these metrics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.